Erythritol

Catalog No.
S1528045
CAS No.
2319-57-5
M.F
C4H10O4
M. Wt
122.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erythritol

CAS Number

2319-57-5

Product Name

Erythritol

IUPAC Name

(2S,3R)-butane-1,2,3,4-tetrol

Molecular Formula

C4H10O4

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+

InChI Key

UNXHWFMMPAWVPI-ZXZARUISSA-N

SMILES

Array

solubility

Freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether.
Very soluble in water (saturated solution contains about 61% w/w); soluble in pyridine (saturated solution contains 2.5% w/w); slightly soluble in alcohol; practically insoluble in ether
Insoluble in ethyl ether, benzene
In water, 6.10X10+5 mg/L at 22 °C
610 mg/mL at 22 °C

Synonyms

(2S,3S)-1,2,3,4-Butanetetrol; [S-(R*,R*)]-1,2,3,4-Butanetetrol; L-1,2,3,4-Butanetetraol;

Canonical SMILES

C(C(C(CO)O)O)O

Isomeric SMILES

C([C@@H]([C@H](CO)O)O)O

The exact mass of the compound l-Threitol is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of threitol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Erythritol (CAS 2319-57-5) is a four-carbon, naturally occurring sugar alcohol (meso-erythritol) utilized extensively as a bulk sweetener, a non-hygroscopic pharmaceutical excipient, and a medium-temperature phase change material (PCM). Unlike higher-carbon polyols such as sorbitol or xylitol, erythritol is characterized by its unique metabolic inertness, high endothermic heat of solution, and exceptional thermal stability up to 160°C. Its distinct physicochemical profile—combining zero glycemic impact with robust thermophysical energy storage capabilities—makes it a highly sought-after raw material in both advanced formulation science and thermal engineering [1].

Generic substitution of erythritol with other common sugar alcohols frequently fails due to critical differences in moisture sorption, metabolic pathways, and thermodynamic properties. Substituting with sorbitol introduces severe hygroscopicity, leading to rapid powder caking and the degradation of moisture-sensitive active ingredients during tableting [1]. Furthermore, using xylitol or maltitol as bulk substitutes imposes strict formulation limits due to their significantly lower laxation thresholds and non-zero glycemic impacts, which can trigger gastrointestinal distress and violate zero-calorie label claims [2]. In thermal energy applications, alternative organic phase change materials fail to match erythritol's exceptionally high latent heat of fusion at its specific 118°C melting point, resulting in inferior energy density [3].

Digestive Tolerance and Maximum Formulation Dosing Limits

Erythritol demonstrates superior gastrointestinal tolerance compared to other polyols because it is primarily absorbed in the small intestine and excreted unchanged, avoiding colonic fermentation. Clinical evaluations establish the laxation threshold of erythritol at approximately 0.66–0.80 g/kg body weight. In direct contrast, xylitol triggers transitory diarrhea at much lower doses of 0.37–0.42 g/kg, and sorbitol at just 0.17–0.24 g/kg [1].

Evidence DimensionLaxation threshold (g/kg body weight)
Target Compound Data0.66 - 0.80 g/kg
Comparator Or BaselineXylitol (0.37 - 0.42 g/kg) and Sorbitol (0.17 - 0.24 g/kg)
Quantified Difference1.5x to 2x higher tolerance than xylitol; >3x higher than sorbitol
ConditionsOral ingestion in liquid or bulk food matrices

Allows formulators to use significantly higher bulk inclusion rates in solid dose pharmaceuticals and functional foods without requiring gastrointestinal warning labels.

Hygroscopicity and Excipient Stability in High Humidity

In solid dosage formulation, moisture management is critical for processability. Erythritol is practically non-hygroscopic, absorbing less than 0.5% moisture even at 90% relative humidity (RH) at 25°C. Conversely, sorbitol is highly hygroscopic, absorbing up to 33% moisture at 78% RH, which leads to rapid deliquescence and caking [1]. This makes erythritol vastly superior for maintaining powder flowability.

Evidence DimensionEquilibrium moisture content (%)
Target Compound Data<0.5% moisture at 90% RH
Comparator Or BaselineSorbitol (~33% moisture at 78% RH)
Quantified Difference>60-fold reduction in moisture sorption under high humidity
Conditions20-25°C at 78-90% Relative Humidity

Ensures reliable powder processability during direct compression tableting and extends the shelf-life of moisture-sensitive active pharmaceutical ingredients.

Latent Heat of Fusion for Thermal Energy Storage (TES)

For medium-temperature thermal energy storage (TES), erythritol serves as a highly efficient phase change material (PCM). It exhibits a melting point of approximately 118–121°C and an exceptionally high latent heat of fusion of ~340 J/g. This significantly outperforms other organic PCMs in this temperature range, such as xylitol, which typically offers around 260 J/g [1].

Evidence DimensionLatent heat of fusion (J/g)
Target Compound Data~340 J/g
Comparator Or BaselineXylitol (~260 J/g)
Quantified Difference~30% higher thermal energy storage density
ConditionsDifferential Scanning Calorimetry (DSC) during solid-liquid phase transition

Provides superior volumetric and gravimetric energy density for compact thermal batteries and solar thermal storage systems.

Caloric Value and Glycemic Response

Erythritol is the only mainstream sugar alcohol with a near-zero caloric footprint, officially recognized at 0.2 kcal/g with a Glycemic Index (GI) of 0. In contrast, xylitol provides 2.4 kcal/g (GI = 13), and maltitol provides 2.1 kcal/g (GI = 52) [1]. This strict metabolic inertness is essential for compliance in ketogenic and diabetic-specific formulations.

Evidence DimensionCaloric value (kcal/g) and Glycemic Index (GI)
Target Compound Data0.2 kcal/g, GI = 0
Comparator Or BaselineXylitol (2.4 kcal/g, GI = 13) and Maltitol (2.1 kcal/g, GI = 52)
Quantified Difference91% lower caloric value than xylitol; zero glycemic impact
ConditionsHuman metabolic absorption and blood glucose monitoring

Crucial for procurement in the diabetic and keto-nutrition sectors where strict zero-calorie and zero-glycemic label claims are legally and commercially required.

Direct Compression Tableting for Moisture-Sensitive APIs

Leveraging its non-hygroscopic nature (<0.5% moisture at 90% RH), erythritol is the preferred diluent and binder over sorbitol to prevent caking, ensure powder flowability, and mitigate API degradation in high-humidity manufacturing environments [1].

Medium-Temperature Thermal Batteries and Storage

Due to its high latent heat of fusion (~340 J/g) and stable melting point (~118°C), erythritol is procured as a core phase change material for solar thermal energy storage and industrial waste heat recovery systems, outperforming lower-density organic PCMs [2].

High-Inclusion Diabetic and Keto Formulations

Because of its exceptionally high laxation threshold (up to 0.80 g/kg) and near-zero caloric value (0.2 kcal/g), erythritol allows for bulk sweetening and texturizing in food products where xylitol or maltitol would exceed safe gastrointestinal limits or glycemic targets [3].

Physical Description

Dry Powder
White, odourless, non-hygroscopic, heat-stable crystals with a sweetness of approximately 60-80 % that of sucrose.
Solid; [Merck Index] White odorless solid; [JECFA]
Solid

Color/Form

Bipyramidal tetragonal prisms
White crystals

XLogP3

-2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

122.05790880 Da

Monoisotopic Mass

122.05790880 Da

Boiling Point

330.5 °C
330.00 to 331.00 °C. @ 760.00 mm Hg

Heavy Atom Count

8

Taste

About twice as sweet as sucrose
Compared to sucrose, it exhibits a sweetness of 60-70% depending on the food system

Density

1.451 g/cu cm at 20 °C

Decomposition

Erythritol resists decomposition both in acidic and alkaline medida adn remains stable for prolonged periods at pH 2-10.

Melting Point

119-123 °C
121.5 °C
Crystals. MP: 61 °C. Soluble in alcohol, ether, and glycerol; insoluble in water /Erythritol tetranitrate/

UNII

RA96B954X6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion.
The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycaemic and insulinaemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.

Vapor Pressure

0.0000237 [mmHg]

Pictograms

Irritant

Irritant

Absorption Distribution and Excretion

In 12 male subjects who consumed 1 g/kg bw per day erythritol in a variety of foods during a five-day test period under controlled conditions, the mean urinary excretion was 61-88% of the nominal ingested dose, with an average of 78%.
The peak serum concentration of erythritol in five non-insulin-dependent diabetic patients (sex not indicated) who consumed a single dose of 20 g erythritol in solution occurred 1 hr after administration and was 650 +/= 37 ug/mL. On average, 82, 88, and 88% of the administered erythritol was recovered in the urine 24, 48, and 72 hrs after dosing, respectively.
After 12 male and 12 female volunteers received a dose of 0.4 or 0.8 g/kg bw erythritol in a chocolate snack, the plasma erythritol concentrations increased rapidly, reaching peaks of 3 and 5 mmol/L 1 and 2 hrs after dosing with 0.4 and 0.8 g/kg bw, respectively. Starting 2 hrs after treatment, the plasma erythritol concentrations were significantly (p < 0.05) higher in the group given 0.8 g/kg bw than in that given 0.4 g/kg bw. At both doses, erythritol appeared in the urine within 2 hrs of dosing, the largest quantities being collected between 2 and 4 hrs after administration. Erythritol was still present in urine 22 hrs after treatment. The concentration of erythritol in the urine of individuals given 0.8 g/kg bw was about twice and significantly (p < 0.05) greater than that in the urine of people given 0.4 g/kg bw. On average, 61 and 62% of the administered erythritol was recovered in the urine after the 0.4 and 0.8 g/kg bw doses, respectively, within 22 hrs.
The kinetics of erythritol in plasma and urine were investigated in three men and three women after an overnight fast. Each subject ingested a single oral dose of 1 g/kg bw dissolved in 250 mL of water, and blood samples were taken 5, 10, 15, 30, 45, 60, 90, 120, 180, and 240 min after dosing for determination of plasma concentrations of erythritol. Plasma creatinine concentrations were determined in a blood sample taken before treatment. Urine was collected over 0-30 min, 30-60 min, 1-2 hr, 2-3 hr, and 3-24 hr after treatment for determination of the volume and of the erythritol and creatinine concentrations. Erythritol was detected in the plasma 10 min after dosing, and the mean plasma concentrations increased steadily from 15 min after treatment to a peak of 2.2 mg/mL after 90 min. The urine volume and erythritol concentration reached a maximum during 1-2 hr after ingestion, at about the same time that the plasma concentration of erythritol peaked. Urinary recovery of erythritol over the 24 hr collection period accounted for 78% of the administered dose, with 30% collected after 3 hr. During 1 and 2 hr after administration, the clearance of erythritol was about half that of creatinine, indicating tubular reabsorption of erythritol by the kidney.
For more Absorption, Distribution and Excretion (Complete) data for Erythritol (20 total), please visit the HSDB record page.

Metabolism Metabolites

In studies designed to investigate the metabolism of erythritol in vivo in healthy volunteers and to compare the fermentation of erythritol by human fecal flora in vitro with that of glucose and lactitol, four male and two female volunteers aged 21-25 undertook an overnight fast and were then chosen at random to receive a single dose of 25 g (13)C-erythritol, (13)C-glucose, and (13)C-lactitol in 250 mL of water with at least three days between each treatment. Breath samples were taken for analysis of (13)C-carbon dioxide and hydrogen gas before treatment and at 30 min intervals up to 6 hr after treatment. The ratio of (13)C:(12)C-carbon dioxide was measured by isotope-ratio mass spectrometry. ... In order to maintain a constant metabolic rate, the subjects remained at rest during the study. For the assay of fermentation in vitro, fecal samples were collected from six healthy volunteers (sex and age not specified) who ate a normal western diet. None of the subjects complained of gastrointestinal symptomsand none had used antibiotics in the past six months. The samples were incubated under anaerobic conditions for 6 hr, and then the hydrogen gas concentration was measured in the head-space of the incubation vials. ... After a 6 hr incubation with erythritol, the amount of hydrogen gas formed by the fecal flora was comparable to that in control vials, but significantly (p < 0.001) more hydrogen gas was produced in the glucose and lactitol vials than in either control or erythritol.
Groups of three Wistar rats of each sex were given a single dose of 0.1 g/kg bw (14)C-erythritol by gavage, as follows: germ-free rats were kept under sterile conditions until administration of commercial (14)C-erythritol; adapted conventional rats received diets containing weekly increases of 5, 10, and 20% erythritol for three weeks before administration of commercial (14)C-erythritol; unadapted conventional rats were kept on CIVO stock diet before administration of commercial (14)C-erythritol; or germ-free rats were kept under sterile conditions until dosing with purified (14)C-erythritol. Rats were not fasted before dosing. Immediately after treatment, the rats were placed in individual metabolism cages to allow collection of expired carbon dioxide, urine, and feces over 24 hrs. ... In rats that received commercial (14)C-erythritol, 2.5-2.9% of the radiolabel was erythrose and 0.2-0.35% was glucose. In germ-free rats that received purified (14)C-erythritol, less radiolabel was associated with erythrose. No volatile radioactive components were identified by lyophilization of the urine samples.
Groups of 11 male Wistar rats were fed control diet or control diet containing 10% erythritol (added at the expense of corn starch) for two weeks. They were then sacrificed, the caecal contents were collected and pooled by group, and the contents were suspended. Samples of each suspension were incubated with 12 mg (14)C-erythritol (10 uCi) for 6 hr under anaerobic conditions, and the incubation mixture was analyzed for erythritol, short-chain fatty acids, and carbon dioxide 1, 2, 4, and 6 hr after the beginning of incubation. The total recoveries of radiolabel were comparable for control and treated groups at the end of incubation, but the proportions of all (14)C-labelled products of fermentation differed significantly ( p < 0.01) between the two groups: in the controls, 84% of the radiolabel was present as unchanged erythritol, and carbon dioxide, acetic acid, propionic acid, and butyric acid each accounted for < 2% of the radiolabel; in contrast, < 1% of the radiolabel in the caecal contents of treated rats was present as erythritol at the end of incubation, 17% of the administered dose was released as (14)C-carbon dioxide within 2 hr of incubation, and 24% of the radiolabel was recovered as (14)C-carbon dioxide by the end of the incubation period. Succinic, acetic, propionic, and butyric acids were identified as fermentation products and accounted for about 60% of the radiolabel at the end of the incubation period. Succinic acid was detectable after 1 hr but not subsequently, suggesting that it was fermented to other products.

Wikipedia

Erythritol

Biological Half Life

After a 12 hr fast, five men received a single oral dose of 0.3 g/kg bw erythritol as a 20% aqueous solution. Urine samples were collected over 48 hr and blood samples over 24 hr to allow determination of erythritol. The compound appeared to be readily absorbed, the plasma concentration peaking at 430 g/mL 30 min after treatment, with a half-time of 3.4 hr. ...
Three beagle dogs were given a single oral dose of 1 g/kg bw (14)C-erythritol after an 18 hr fast and were then housed individually in metabolism cages and fasted for an additional 8 hr. Blood samples were collected from each dog 1, 5, 15, and 30 min and 1, 2, 3, 4, 5, 6, 8, 24, 48, 72, 96, and 120 hr after dosing for determination of radiolabel in blood and plasma and for calculation of the ratio of distribution to erythrocytes. ... The concentration of erythritol in blood and plasma reached a peak 30 min after dosing and decreased in a biphasic manner with half-times of 0.07 and 1.7 hr in blood and 0.5 and 5.4 hr in plasma. ...
Groups of three male Wistar rats were given a single oral dose of 0.125, 0.25, 0.5, 1, or 2 g (14)C-erythritol/kg bw after an 18 hr fast, and they were fasted for an additional 8 hr after dosing. Blood samples were collected from the tail vein 15 and 30 min and 1, 2, 4, 6, 8, 12, 24, 48, and 72 hr after dosing in order to measure radioactivity. ... After the initial absorption, a biphasic decrease in the blood concentration of radiolabel was seen, with half-time values for the biphasic decrease of about 2 and 20 hr, respectively. The biphasic decrease was also observed at 2 g/kg bw, but the half-time values were longer (3 and 28 hr), indicating a slower rate of elimination. ...

Use Classification

Food additives
CARRIER; -> JECFA Functional Classes
Food Additives -> CARRIER; CARRIER_SOLVENT; FLAVOUR_ENHANCER; HUMECTANT; SWEETENER; -> JECFA Functional Classes
Cosmetics -> Humectant; Moisturising

Methods of Manufacturing

Erythritol is produced on industrial scale by fermentation. ... As starting material, aqueous solutions of glucose or sucrose are used. The naturally occurring yeast Moniliella pollinis, originally isolated from pollen found in a honeycomb, is used for the fermentation. In the fermentation broth, large amounts of erythritol are formed besides other polyols. After filtration, ion exchange chromatography, and concentration, erythritol is crystallized with more than 99% purity.

General Manufacturing Information

Not Known or Reasonably Ascertainable
1,2,3,4-Butanetetrol, (2R,3S)-rel-: ACTIVE
Table of percent relative sweetness and caloric values: [Table#7892]
Compared to sucrose, it exhibits a sweetness of 60-70% depending on the food system.
Producers of erythritol are Cargill (USA), Jungbunzlauer (Switzerland); Mitsubishi Chem. Corp (Japan), and some Chinese producers. Production in 2010 was > 30 000 t/a.

Analytic Laboratory Methods

Analysis of erythritol: method, HPLC.

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. Store in a refrigerator.
When stored for up to 4 years in ambient conditions (20 °C, 50% RH) erythritol has been shown to be stable.

Stability Shelf Life

Erythritol has very good thermal and chemical stability.

Dates

Last modified: 08-15-2023

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